molecular formula C22H22F3N3O3 B2962730 5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775503-17-7

5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2962730
CAS No.: 1775503-17-7
M. Wt: 433.431
InChI Key: NATPBPBPWJMHNA-UHFFFAOYSA-N
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Description

5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a synthetic heterocyclic compound featuring a fused azepino-quinazoline core. Its structure includes:

  • Azepine ring: A seven-membered nitrogen-containing ring fused to the quinazoline system, introducing conformational flexibility.
  • Trifluoromethoxy substituent: The 4-(trifluoromethoxy)phenyl group attached via an amide linkage at position 2. This substituent is electron-withdrawing, enhancing metabolic stability and influencing lipophilicity .

Its synthesis likely involves multi-step reactions, including cyclization and amide coupling, akin to methods used for analogous compounds .

Properties

IUPAC Name

5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3/c1-27-18-13-14(6-11-17(18)21(30)28-12-4-2-3-5-19(27)28)20(29)26-15-7-9-16(10-8-15)31-22(23,24)25/h6-11,13,19H,2-5,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATPBPBPWJMHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide represents a novel class of bioactive molecules with potential applications in medicinal chemistry. Its structural complexity suggests a diverse range of biological activities that merit thorough investigation.

Chemical Structure

The chemical structure of the compound can be analyzed as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₃O₂
  • Molecular Weight : 367.35 g/mol

This compound features a quinazoline core and incorporates trifluoromethoxy and carboxamide functional groups that may influence its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer activity. For instance, a related compound demonstrated an IC₅₀ value of 0.051 µM against pancreatic cancer cell lines (BxPC-3) and 0.066 µM against Panc-1 cells, suggesting potent antiproliferative effects . This activity is attributed to mechanisms such as DNA intercalation and disruption of cellular processes essential for cancer cell survival.

The proposed mechanism of action involves:

  • DNA Intercalation : The planar structure of the quinazoline derivatives allows for effective intercalation between DNA base pairs, leading to inhibition of replication and transcription.
  • Electron Density Distribution : Computational studies using Density Functional Theory (DFT) suggest that modifications in electron density due to functional groups enhance the compound's interaction with biological macromolecules .

Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of a derivative similar to our target compound on various pancreatic cancer cell lines. The results showed:

  • Cell Lines Tested : Panc-1, AsPC-1, BxPC-3
  • IC₅₀ Values :
    • BxPC-3: 0.051 µM
    • Panc-1: 0.066 µM
    • Normal Human Lung Fibroblasts (WI38): 0.36 µM

The compound exhibited a higher potency than standard chemotherapeutics like doxorubicin and gemcitabine .

Cell LineIC₅₀ Value (µM)Comparison to Doxorubicin
BxPC-30.051More potent
Panc-10.066More potent
WI380.36Less toxic

Study 2: Structural Analysis

Structural analysis through X-ray diffraction confirmed the spatial arrangement of the molecule and its potential for effective binding interactions with biological targets. The dihedral angle between the benzene and quinoline systems was measured at approximately 173.47° , indicating a nearly planar configuration conducive to biological activity .

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects : The trifluoromethoxy group (CF₃O−) in the target compound introduces stronger electron-withdrawing effects compared to the methoxy group (CH₃O−) in the analogue. This difference may alter binding affinity to hydrophobic targets or enzymes .

Spectroscopic and Structural Analysis

  • NMR Profiling : Analogous to methods described for rapamycin derivatives (e.g., compounds 1 and 7 in ), NMR chemical shifts in specific regions (e.g., positions 29–36 and 39–44) could highlight conformational differences between the target compound and its analogues. For instance, substituent-induced changes in the chemical environment of protons near the amide linkage may be detectable .
  • Crystallography : Software like SHELXL (used for small-molecule refinement) and ORTEP-3 (for structure visualization) may aid in resolving the compound’s 3D conformation, though direct crystallographic data are unavailable in the evidence .

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